molecular formula C9H11FO3 B1401281 (5-Fluoro-2,3-dimethoxyphenyl)methanol CAS No. 1378794-80-9

(5-Fluoro-2,3-dimethoxyphenyl)methanol

Cat. No.: B1401281
CAS No.: 1378794-80-9
M. Wt: 186.18 g/mol
InChI Key: VKQSDTPEPFXCTH-UHFFFAOYSA-N
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Description

(5-Fluoro-2,3-dimethoxyphenyl)methanol is an organic compound with the molecular formula C9H11FO3 and a molecular weight of 186.18 g/mol It is a derivative of benzenemethanol, characterized by the presence of fluorine and methoxy groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2,3-dimethoxyphenyl)methanol typically involves the introduction of fluorine and methoxy groups onto a benzenemethanol scaffold. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorine source reacts with a precursor compound under specific conditions. For instance, the reaction of 2,3-dimethoxybenzaldehyde with a fluorinating agent like Selectfluor can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2,3-dimethoxyphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the fluorine or methoxy groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the fluorine atom in the presence of a base.

Major Products Formed

    Oxidation: 5-Fluoro-2,3-dimethoxybenzaldehyde or 5-fluoro-2,3-dimethoxybenzoic acid.

    Reduction: 2,3-dimethoxyphenylmethanol or 5-fluoro-2,3-dimethoxyphenylmethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Fluoro-2,3-dimethoxyphenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Fluoro-2,3-dimethoxyphenyl)methanol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The methoxy groups can also play a role in modulating the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • (5-Fluoro-2,3-dimethoxyphenyl)ethanol
  • (5-Fluoro-2,3-dimethoxyphenyl)acetone
  • (5-Fluoro-2,3-dimethoxyphenyl)amine

Uniqueness

(5-Fluoro-2,3-dimethoxyphenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methoxy groups can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

(5-fluoro-2,3-dimethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-4,11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQSDTPEPFXCTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743145
Record name (5-Fluoro-2,3-dimethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378794-80-9
Record name (5-Fluoro-2,3-dimethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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